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Introduction
Spadin is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3

(NTSR3/Sortilin).[1] It has been identified as a potent and specific antagonist of the TWIK-

related potassium channel type 1 (TREK-1).[1][2] In preclinical studies, the blockade of TREK-1

channels has been linked to a depression-resistant phenotype, positioning Spadin as a

promising candidate for a new generation of fast-acting antidepressants.[1][2] Unlike

conventional antidepressants that can take several weeks to elicit a therapeutic effect, Spadin
has demonstrated significant antidepressant-like effects in mice after only four days of

treatment.[1][2] These application notes provide a comprehensive overview of the in vivo use of

Spadin in mice, including its mechanism of action, administration protocols, and observed

effects in various behavioral paradigms.

Mechanism of Action
Spadin exerts its antidepressant effects by directly interacting with and inhibiting the TREK-1

potassium channel.[1][3] TREK-1 channels are highly expressed in brain regions implicated in

mood regulation, such as the hippocampus and cortex.[2][4] By blocking these channels,

Spadin reduces potassium efflux, leading to membrane depolarization and increased neuronal

excitability.[5][6] This enhanced excitability is thought to trigger a cascade of downstream

events, including increased firing of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus,

activation of signaling pathways like MAPK and PI3K, phosphorylation of the CREB protein,

and ultimately, the promotion of neurogenesis and synaptogenesis.[2][6][7]
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Caption: Spadin's mechanism of action signaling pathway.
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Quantitative Data Summary
The following tables summarize the quantitative outcomes of Spadin administration in mice

across various behavioral and physiological tests.

Table 1: Effective Doses of Spadin by Administration
Route

Administration
Route

Effective Dose
(Molar)

Behavioral
Test(s)

Observed
Effect

Reference(s)

Intravenous (i.v.) 10⁻⁶ M
FST, TST, LH,

CMST, NSF

Significant

reduction in

immobility/helple

ssness

[1]

Intraperitoneal

(i.p.)
10⁻⁵ M

FST, EPM,

Light/Dark,

Staircase

Significant

reduction in

immobility and

anxiety

[1][8]

Intracerebroventr

icular
10⁻⁷ M FST

Significant

reduction in

immobility

[1]

FST: Forced Swim Test; TST: Tail Suspension Test; LH: Learned Helplessness; CMST:

Conditioned Motility Suppression Test; NSF: Novelty Suppressed Feeding; EPM: Elevated

Plus-Maze.

Table 2: Summary of Behavioral Test Outcomes with
Spadin Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b612297?utm_src=pdf-body
https://www.benchchem.com/product/b612297?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2854129/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2854129/
https://www.researchgate.net/figure/Effect-of-Spadin-on-stress-and-anxiety-behaviors-A-Decreased-stress-induced-serum_fig5_313427460
https://pmc.ncbi.nlm.nih.gov/articles/PMC2854129/
https://www.benchchem.com/product/b612297?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Behavioral
Test

Treatment
Details

Key Finding
Percent
Change vs.
Saline Control

Reference(s)

Forced Swim

Test (FST)

Acute i.v. (10⁻⁶

M)

Reduced

immobility time
62.9% reduction [1]

4-day i.v. (10⁻⁶

M)

Reduced

immobility time
43.2% reduction [5]

15-day i.v. (10⁻⁶

M)

Reduced

immobility time

Significant

reduction (similar

to fluoxetine)

[5]

Tail Suspension

Test (TST)

Acute i.v. (10⁻⁶

M)

Reduced

immobility time

Significant

reduction

(p<0.001)

[1]

4-day i.v. (10⁻⁶

M)

Reduced

immobility time
28.1% reduction [5]

Learned

Helplessness

(LH)

Acute i.v. (10⁻⁶

M)

Reduced escape

latencies after

inescapable

shocks

25.4% reduction

in latency
[1][4]

Novelty

Suppressed

Feeding

4-day i.v. (10⁻⁶

M)

Decreased

latency to feed in

a novel

environment

Significant

reduction

(p<0.001)

[1][5]

Elevated Plus-

Maze

Acute i.p. (10⁻⁵

M)

Increased time

spent in open

arms

Significant

increase

(p<0.001)

[8]

Table 3: Physiological and Cellular Effects of Spadin
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Parameter
Measured

Treatment
Details

Key Finding
Quantitative
Change

Reference(s)

Serum

Corticosterone

Acute i.v. (10⁻⁶

M) after restraint

Reduced stress-

induced

corticosterone

levels

79.5% reduction

in stress-induced

increase

[8]

5-HT Neuron

Firing Rate

Acute i.v. (10⁻⁶

M)

Increased firing

rate of Dorsal

Raphe Nucleus

neurons

Activity level

similar to TREK-

1 knockout mice

[1][2]

CREB

Phosphorylation

4-day i.v.

treatment

Enhanced

hippocampal

phosphorylation

of CREB

Not quantified,

but observed

effect

[2]

Hippocampal

Neurogenesis

4-day i.v.

treatment

Increased

number of newly

generated

neurons

Not quantified,

but observed

effect

[2]

BDNF mRNA

and Protein
In vivo injections

Rapid increase in

Brain-Derived

Neurotrophic

Factor levels in

hippocampus

Not quantified,

but observed

effect

[6]

Experimental Protocols
The following protocols provide detailed methodologies for the administration of Spadin and

subsequent behavioral evaluation in mice. All procedures should be conducted in accordance

with approved Institutional Animal Care and Use Committee (IACUC) guidelines.[9][10]

Protocol 1: Preparation and Administration of Spadin
1. Materials:
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Spadin peptide (lyophilized)

Sterile 0.9% NaCl solution (saline)

Sterile microcentrifuge tubes

Vortex mixer

Syringes (e.g., 1 mL)

Needles (size appropriate for administration route, see below)[11]

Animal scale

2. Reconstitution:

Aseptically reconstitute lyophilized Spadin in sterile saline to achieve the desired stock

concentration. For a 10⁻⁶ M solution to be administered in a 100 µL bolus, the stock

concentration will need to be calculated based on the peptide's molecular weight.

Gently vortex to ensure complete dissolution. Store aliquots at -20°C or as recommended by

the supplier. Avoid repeated freeze-thaw cycles.

Before administration, warm the solution to room temperature.[10]

3. Administration Routes:

a) Intravenous (i.v.) Injection (Tail Vein):

Recommended Dose/Volume: 10⁻⁶ M in a 100 µL bolus.[12]

Procedure:

Warm the mouse under a heat lamp or in a warming chamber to induce vasodilation of

the tail veins.

Place the mouse in a suitable restrainer.

Swab the tail with 70% ethanol.
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Using a 27-30 gauge needle, carefully insert the needle, bevel up, into one of the lateral

tail veins.

Inject the 100 µL volume slowly. Successful injection is indicated by the absence of a

subcutaneous bleb.

Withdraw the needle and apply gentle pressure to the injection site.

b) Intraperitoneal (i.p.) Injection:

Recommended Dose/Volume: 10⁻⁵ M in a volume not exceeding 10 mL/kg.[1][11] For a

25g mouse, the maximum volume is 0.25 mL.

Procedure:

Securely restrain the mouse, tilting its head downwards to move abdominal organs

away from the injection site.

Using a 25-27 gauge needle, insert the needle at a 30-40° angle into the lower right

abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

[11]

Slightly aspirate to ensure no blood or urine is drawn.[11]

Inject the solution smoothly.

Withdraw the needle and return the mouse to its cage.
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Caption: Experimental workflow for Spadin administration.
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Protocol 2: Behavioral Assays for Antidepressant-like
Effects
Behavioral tests are typically performed 30 minutes after an acute Spadin injection or following

the final injection in a sub-chronic (4-day) or chronic (15-day) treatment regimen.[1][8]

1. Forced Swim Test (FST):

Purpose: To assess behavioral despair.

Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-

25°C) to a depth where the mouse cannot touch the bottom or escape.

Procedure:

Gently place the mouse into the water-filled cylinder.

Record a 6-minute session.

Score the duration of immobility (floating passively with only minor movements to maintain

balance) during the last 4 minutes of the test.

A decrease in immobility time is indicative of an antidepressant-like effect.[1]

2. Tail Suspension Test (TST):

Purpose: An alternative to the FST for assessing behavioral despair.

Procedure:

Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached

approximately 1 cm from the tip of the tail.

The mouse should be elevated so it cannot reach any surfaces.

Record a 6-minute session.

Score the total duration of immobility.
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A decrease in immobility time suggests an antidepressant-like effect.[1]

3. Novelty Suppressed Feeding (NSF) Test:

Purpose: To assess anxiety and the effects of chronic antidepressant treatment.[1]

Procedure:

Food-deprive the mice for 24 hours prior to the test. Ensure water is available.

Place a single food pellet in the center of a brightly lit, novel open field arena.

Place the mouse in a corner of the arena and start a timer.

Measure the latency (time taken) for the mouse to begin eating the food pellet.

A shorter latency to feed is indicative of reduced anxiety and an antidepressant-like effect.

This test is particularly sensitive to sub-chronic (4-day) Spadin treatment.[1][5]

4. Learned Helplessness (LH) Test:

Purpose: A model of depression based on the animal's response to uncontrollable stress.

Procedure:

Day 1 (Induction): Expose mice to a series of inescapable foot shocks in a shuttle box.

Day 2 (Testing): Place the mice back in the shuttle box and administer a series of

escapable foot shocks. Record the latency to escape to the non-electrified side of the box.

Mice exhibiting "learned helplessness" will show increased escape latencies.

Spadin administered before the testing phase has been shown to significantly reduce

these escape latencies, demonstrating a reversal of the helpless phenotype.[1][4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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